- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum CatalysisJournal of the American Chemical Society, 2019, 141(49), 19415-19423,
Cas no 912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-)
5H-Ciclopenta[b]piridin-7-olo, 6,7-diidro, (7R)- è un composto eterociclico chirale con una struttura biciclica che combina un anello di piridina e un anello di ciclopentano. La presenza del gruppo idrossile in posizione 7 e la configurazione stereochimica (7R) conferiscono specificità molecolare e potenziale attività biologica. Questo intermedio è particolarmente utile in sintesi organiche avanzate, specialmente nella produzione di farmaci e composti bioattivi, grazie alla sua elevata purezza ottica e alla reattività selettiva. La sua struttura rigida e funzionalizzata lo rende adatto per applicazioni in chimica farmaceutica, dove la stereoselettività è cruciale per l'efficacia dei principi attivi.
![5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- structure](https://it.kuujia.com/scimg/cas/912277-45-3x500.png)
912277-45-3 structure
Nome del prodotto:5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-
- (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- (R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol
- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (ACI)
- E72697
- (7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- SCHEMBL17549915
- 912277-45-3
- CS-0162156
- XLPDFBUFTAWCIB-SSDOTTSWSA-N
- BS-46240
- 5H-cyclopenta[b]pyridin-7-ol,6,7-dihydro-,(7S)-
- (7R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol
-
- Inchi: 1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m1/s1
- Chiave InChI: XLPDFBUFTAWCIB-SSDOTTSWSA-N
- Sorrisi: O[C@@H]1CCC2C=CC=NC1=2
Proprietà calcolate
- Massa esatta: 135.068413911g/mol
- Massa monoisotopica: 135.068413911g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 126
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 33.1Ų
- XLogP3: 0.4
Proprietà sperimentali
- Densità: 1.243±0.06 g/cm3(Predicted)
- Punto di ebollizione: 291.2±25.0 °C(Predicted)
- pka: 13.30±0.20(Predicted)
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Informazioni sulla sicurezza
- Condizioni di conservazione:2-8°C
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Aaron | AR00H313-1g |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 1g |
$612.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-100mg |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 97% | 100mg |
¥1520.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-250mg |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 97% | 250mg |
¥2278.00 | 2024-04-25 | |
Aaron | AR00H313-100mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 100mg |
$204.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-1g |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 97% | 1g |
¥4557.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1229316-1g |
(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 95% | 1g |
$660 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV395-200mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 200mg |
2492.0CNY | 2021-07-17 | |
eNovation Chemicals LLC | Y1229316-1g |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 95% | 1g |
$1000 | 2024-06-03 | |
1PlusChem | 1P00H2SR-250mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 250mg |
$305.00 | 2024-04-20 | |
Aaron | AR00H313-250mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 250mg |
$306.00 | 2025-02-12 |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trimethylaluminum Catalysts: (1R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol Solvents: Toluene , Hexane ; 30 min, rt
1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt
1.3 Reagents: Methanol ; 30 min, rt
1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt
1.3 Reagents: Methanol ; 30 min, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
Riferimento
- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivativesAngewandte Chemie, 2006, 45(31), 5194-5197,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; rt → 0 °C; 19 h, rt
1.2 Reagents: Manganese oxide (MnO2) ; rt
2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Manganese oxide (MnO2) ; rt
2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
Riferimento
- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivativesAngewandte Chemie, 2006, 45(31), 5194-5197,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Raw materials
- (2R)-2-methoxy-2-phenylacetic acid
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
- 6,7-Dihydro-5H-cyclopentaBpyridine 1-oxide
- (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αS)-α-methoxybenzeneacetate
- 2,3-Cyclopentenopyridine
- (S)-(+)-a-Methoxyphenylacetic Acid
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
- 5,6-Dihydro-7H-cyclopentabpyridin-7-one
- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αR)-α-methoxybenzeneacetate
- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro-, 7-acetate, (7R)-
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Preparation Products
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Letteratura correlata
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-) Prodotti correlati
- 1211581-10-0(1-(2-chloro-5-methoxypyridin-4-yl)ethan-1-one)
- 1805230-00-5(3-Chloro-4-methyl-5-nitrophenylacetic acid)
- 1396631-26-7(N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}cyclohex-3-ene-1-carboxamide)
- 1805229-63-3(2-Amino-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetonitrile)
- 886904-36-5(N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbutanamide)
- 1311314-31-4(2-(1-Aminopropyl)phenol hydrochloride)
- 2137707-07-2(3,5-Piperidinedimethanamine, N3,N3-bis(1-methylethyl)-)
- 771-62-0(Pentafluorothiophenol)
- 899737-69-0(N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-3-(4-methoxyphenyl)propanamide)
- 617695-97-3(N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
